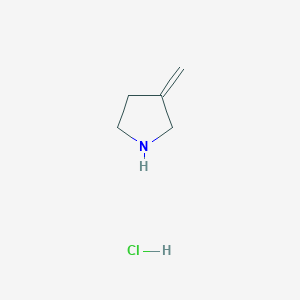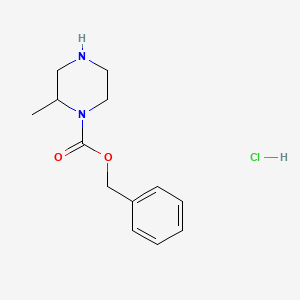
2,3-Dichlor-5-(Trifluormethyl)pyridin-4-amin
Übersicht
Beschreibung
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H2Cl2F3N . It is reported as an intermediate of herbicide .
Synthesis Analysis
Various methods of synthesizing 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions . A stepwise liquid-phase/vapor–phase synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine has also been reported .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine consists of a pyridine ring with two chlorine atoms and a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chloride in 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a liquid at 20°C with a boiling point of 80°C/20mmHg and a density of 1.549 g/mL at 25°C . Its refractive index is 1.475 .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
2,3-Dichlor-5-(Trifluormethyl)pyridin-4-amin, auch bekannt als 2,3,5-DCTF, wird als chemisches Zwischenprodukt für die Synthese verschiedener Pflanzenschutzmittel verwendet . Die Hauptanwendung seiner Derivate liegt im Schutz von Nutzpflanzen vor Schädlingen . Mehr als 20 neue Agrochemikalien, die Trifluormethylpyridin (TFMP) enthalten, haben ISO-Gattungsbezeichnungen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate, einschließlich 2,3,5-DCTF, werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die die TFMP-Gruppierung enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die die TFMP-Gruppierung enthalten, die Marktzulassung erhalten . Diese Produkte nutzen wahrscheinlich die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridinrings .
Synthese organischer Verbindungen
Die Synthese von 2,3,5-DCTF wurde berichtet . Sie umfasst die direkte Chlorierung und Fluorierung von 3-Picolin, gefolgt von der aromatischen Kernchlorierung des Pyridinrings .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien wird zu einem immer wichtigeren Forschungsthema . Die Auswirkungen von Fluor und fluorhaltigen Gruppierungen auf die biologischen Aktivitäten und physikalischen Eigenschaften von Verbindungen haben Fluor einen einzigartigen Platz im Arsenal des Entdeckungschemikers verschafft .
Herstellung von TFMPs
Die Nachfrage nach TFMP-Derivaten, einschließlich 2,3,5-DCTF, ist in den letzten 30 Jahren stetig gestiegen . Verschiedene Verfahren zur Synthese von 2,3,5-DCTF wurden beschrieben .
Wirkmechanismus
Target of Action
It’s reported as an intermediate of certain herbicides , suggesting that it may interact with biological targets involved in plant growth and development.
Mode of Action
As an intermediate in the synthesis of certain herbicides , it’s likely that it undergoes further chemical reactions to form the active compound, which then interacts with its biological targets.
Biochemical Pathways
Given its role as an intermediate in the synthesis of herbicides , it’s plausible that the final products of these syntheses interfere with pathways essential for plant growth and development.
Result of Action
As an intermediate in the production of certain herbicides , its primary role is likely in the synthesis of these active compounds, which then exert their effects on target organisms.
Safety and Hazards
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is classified as Acute Tox. 4 for inhalation and oral intake, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 . It is recommended to avoid contact with skin, eyes, and clothing, and ensure that eyewash stations and safety showers are close to the workstation location .
Zukünftige Richtungen
Currently, the major use of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine will be discovered in the future .
Biochemische Analyse
Biochemical Properties
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an intermediate in the synthesis of herbicides . The compound’s interactions with enzymes such as palladium-catalyzed monoalkoxycarbonylation have been documented
Cellular Effects
The effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause changes in cellular activities, which may lead to alterations in cell behavior and function . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to interact with enzymes and other proteins is critical for its function in biochemical reactions. Understanding these molecular mechanisms is vital for developing new therapeutic strategies and improving existing treatments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term research applications. Its degradation products may also have significant effects on cellular health, which need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.
Metabolic Pathways
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders. The compound’s metabolic pathways provide insights into its pharmacokinetics and pharmacodynamics, which are critical for drug development.
Transport and Distribution
The transport and distribution of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that regulate its localization and accumulation . Understanding these interactions is vital for determining the compound’s bioavailability and its potential therapeutic applications. The compound’s distribution patterns also provide insights into its efficacy and safety profiles.
Subcellular Localization
The subcellular localization of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential impact on cellular processes. The subcellular distribution of the compound provides valuable information for designing targeted therapies and improving drug delivery systems.
Eigenschaften
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSOZYZBQVGYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670547 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431942-80-2 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)



![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)

![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)

![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
